N-亚硝基二苯胺-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

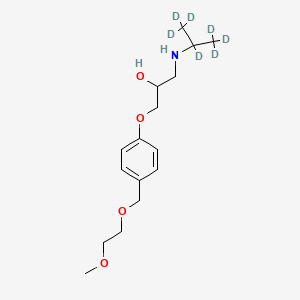

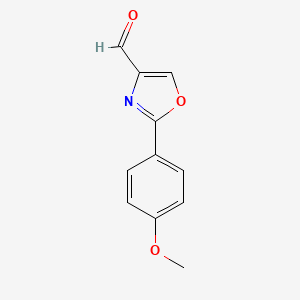

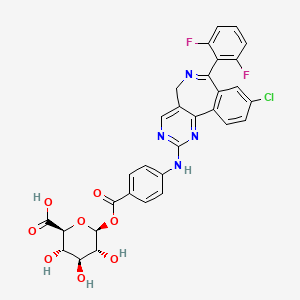

N-Nitrosodiphenylamine-d10 is a stable isotope labelled compound . It is used as a reference standard in pharmaceutical testing . The molecular formula of N-Nitrosodiphenylamine-d10 is C12 2H10 N2 O and its molecular weight is 208.28 .

Synthesis Analysis

The synthesis of N-Nitrosodiphenylamine-d10 involves complex chemical reactions . The process includes the use of Agilent GC/MS/MS instrumentation for the screening and estimation of nitrosamine impurities in drug products and drug substances . The product is dispersed in methylene chloride or in water following a liquid-liquid extraction depending on its solubility .Chemical Reactions Analysis

N-Nitrosodiphenylamine-d10 is involved in various chemical reactions. For instance, it has been detected in pharmaceuticals as a result of chemical reactions that occur during the API manufacturing process .科学研究应用

饮用水中亚硝胺的检测:N-亚硝基二苯胺 (NDPhA) 在饮用水中被发现,表明其可用于分析水质和检测潜在致癌物。在一项使用液相色谱-串联质谱法检测饮用水供应中亚硝胺的研究中得到了证明 (Zhao 等人,2006).

水处理过程中的形成:NDPhA 已被确定为在含有二苯胺的水的处理过程中形成的消毒副产物,这突出了其在了解水处理过程中的化学转化中的相关性 (Zhou 等人,2009).

致癌作用的研究:NDPhA 在一项研究中被用来观察其致癌作用,其中它诱发大鼠膀胱肿瘤,提供了对其毒理作用的见解 (Cardy 等人,1979).

了解降解过程中的致突变性:在高级氧化过程中研究了 NDPhA 的致突变性,提供了有关亚硝胺降解的安全性和环境影响的知识 (Měšťánková 等人,2014).

用于检测的分析技术:已经开发了同步荧光测定等技术来同时测定各种样品中的 NDPhA,显示了其在分析化学中的重要性 (Alizadeh & Farokhcheh, 2014).

生物固体和环境安全中的存在:已经研究了 NDPhA 在生物固体中的存在及其对农作物和饮用水安全的潜在影响,表明其环境相关性 (Venkatesan 等人,2014).

吸附和降解研究:研究了 NDPhA 在沸石上的吸附和降解,显示了在环境清理和污染控制中的潜在应用 (Zhou 等人,2004).

理论研究:已经对 NDPhA 进行了量子计算研究,以了解其分子行为和相互作用,有助于理论化学模型的开发 (LiXiao-Hong 等人,2011).

职业接触研究:已经探讨了 NDPhA 在橡胶工业中的使用及其对职业健康的影响,提供了对工业卫生和安全的见解 (Rappe & Rydström, 1980).

安全和危害

作用机制

Target of Action

N-Nitrosodiphenylamine-d10 is a derivative of N-Nitrosodiphenylamine (NDPhA), which is a water-soluble nitrosamine . Nitrosamines are known to be toxic and potentially carcinogenic . .

Mode of Action

Nitrosamines in general are known to cause dna damage by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Biochemical Pathways

Limited data suggest that the main metabolic pathway for N-Nitrosodiphenylamine is cytochrome P-450-dependent denitrosation and ring hydroxylation in the liver . The reaction in which N-nitrosodiphenylamine is denitrosated to diphenylamine and nitric oxide seems to be the first step in the metabolic activation of N-nitrosodiphenylamine . Following this, nitric oxide is converted into nitrite and nitrate . Diphenylamine undergoes ring hydroxylation to form 4-hydroxydiphenylamine, which is oxidized to the quinoneimine .

Pharmacokinetics

No distribution data are available . In animals, N-nitrosodiphenylamine was eliminated primarily in the urine and the main metabolite appeared to be nitrate .

Result of Action

Nitrosamines, including n-nitrosodiphenylamine, are known to be potentially carcinogenic . They can cause a wide diversity of health problems as a result of damage on the DNA by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Action Environment

The action of N-Nitrosodiphenylamine-d10 can be influenced by various environmental factors. For instance, the presence of formaldehyde enhances the formation of N-nitrosamines . Moreover, the pH, contact time, adsorbent dosage, and adsorbate concentration can affect the removal of NDPhA from aqueous samples

属性

IUPAC Name |

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosodiphenylamine-d10 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)